2-Hexene, 4,4,5-trimethyl-
CAS No.: 55702-61-9
Cat. No.: VC19601000
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55702-61-9 |
---|---|
Molecular Formula | C9H18 |
Molecular Weight | 126.24 g/mol |
IUPAC Name | 4,4,5-trimethylhex-2-ene |
Standard InChI | InChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3 |
Standard InChI Key | PRUCZTKBAPTGNR-UHFFFAOYSA-N |
Canonical SMILES | CC=CC(C)(C)C(C)C |
Introduction
Structural Characteristics
Molecular Architecture
(2E)-4,4,5-Trimethyl-2-hexene features a six-carbon backbone with a double bond between the second and third carbons (C2 and C3) in the E-configuration. The fourth carbon (C4) is substituted with two methyl groups, while the fifth carbon (C5) bears an additional methyl group, resulting in a highly branched structure . The IUPAC name, (E)-4,4,5-trimethylhex-2-ene, reflects this arrangement .
Table 1: Key Structural Descriptors
Stereochemical Considerations
The E-configuration of the double bond ensures that the higher-priority groups (methyl branches) on C4 and C5 are on opposite sides of the double bond. This stereochemistry influences intermolecular interactions, such as van der Waals forces, which impact boiling points and solubility .
Synthesis and Production
Historical Methods
Early synthesis routes for branched alkenes, including 4,4,5-trimethyl-1-hexene (a structural isomer), involved acid-catalyzed dehydration of tertiary alcohols or Wittig reactions. For example, Levina et al. (1952) reported the synthesis of analogous alkenes using elimination reactions of alkyl halides with strong bases .
Modern Approaches
Contemporary methods may employ transition metal catalysts, such as palladium or nickel complexes, to facilitate selective dehydrogenation or cross-coupling reactions. The steric hindrance posed by the methyl groups necessitates catalysts with tailored ligand systems to achieve high regioselectivity .
Physical Properties
Thermodynamic Data
The compound’s boiling point is reported as 396.35 K (123.2°C), consistent with trends observed for branched alkenes, where increased branching reduces surface area and lowers boiling points relative to linear isomers .
Table 2: Physical Properties
Mass Spectrometry
The mass spectrum (electron ionization) displays a base peak at m/z 83, corresponding to the loss of a methyl group (15 Da) and subsequent fragmentation. Secondary peaks at m/z 55 and 41 arise from allylic cleavage and propyl ion formation, respectively .
Chemical Reactivity
Hydrogenation
The double bond undergoes catalytic hydrogenation to yield 4,4,5-trimethylhexane, a saturated hydrocarbon. Platinum or palladium catalysts are typically employed under mild conditions .
Oxidation Reactions
Ozonolysis cleaves the double bond, producing two carbonyl compounds: acetone and a branched ketone. Epoxidation with peracids forms an epoxide intermediate, which can further react with nucleophiles .
Polymerization
Applications and Industrial Relevance
Organic Synthesis
The compound serves as a building block in synthesizing complex molecules, such as terpenes and steroids, where its branched structure mimics natural hydrocarbon frameworks .
Fuel Additives
Recent Research and Future Directions
Catalytic Studies
Recent patents (e.g., WIPO PATENTSCOPE) highlight innovations in asymmetric catalysis to produce enantiomerically pure derivatives for pharmaceutical applications .
Computational Modeling
Density functional theory (DFT) studies predict thermodynamic stability differences between E and Z isomers, guiding the design of stereoselective synthesis routes .
Environmental Chemistry
Ongoing research explores the compound’s atmospheric oxidation pathways, particularly its role in secondary organic aerosol formation .
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